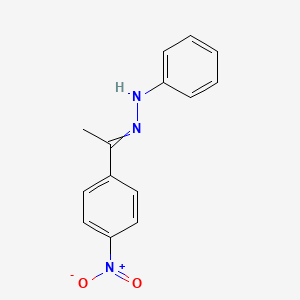
p-Nitroacetophenone phenylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine is an organic compound with the molecular formula C14H13N3O2 It is a derivative of hydrazine and features a nitrophenyl group and a phenylhydrazine moiety
Métodos De Preparación
The synthesis of 1-[1-(4-nitrophenyl)ethylidene]-2-phenylhydrazine typically involves the condensation reaction between 4-nitroacetophenone and phenylhydrazine. The reaction is catalyzed by an acid, such as glacial acetic acid, and is carried out in an ethanol solvent . The reaction conditions include refluxing the mixture for several hours to ensure complete condensation.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for scaling up the process. The key steps involve the careful control of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and phenyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where the nitrophenyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-nitrophenyl)ethylidene]-2-phenylhydrazine involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl group can participate in electron transfer reactions, while the phenylhydrazine moiety can form stable complexes with metal ions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .
Comparación Con Compuestos Similares
1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine can be compared with other similar compounds, such as:
1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine derivatives: These compounds have similar structures but different functional groups, leading to variations in their chemical and biological properties.
Hydrazone derivatives: These compounds share the hydrazone functional group and exhibit similar reactivity patterns.
Nitrophenyl derivatives: Compounds with the nitrophenyl group have similar electron-withdrawing properties, affecting their reactivity and applications
The uniqueness of 1-[1-(4-nitrophenyl)ethylidene]-2-phenylhydrazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[1-(4-nitrophenyl)ethylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-11(15-16-13-5-3-2-4-6-13)12-7-9-14(10-8-12)17(18)19/h2-10,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRMHXXWRBMDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
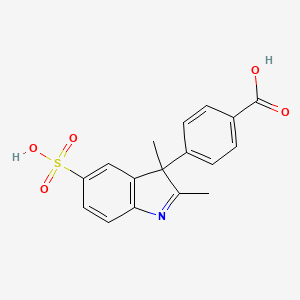
![3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11824157.png)
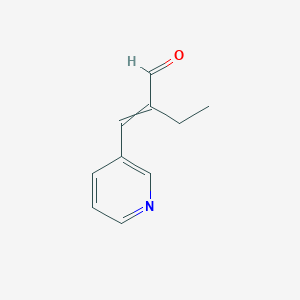
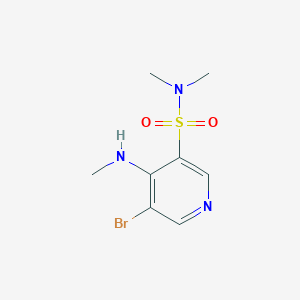
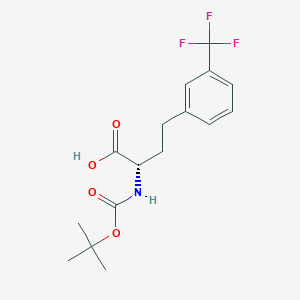
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B11824170.png)
![[(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824177.png)
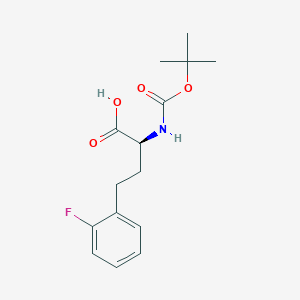

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hypoiodite](/img/structure/B11824201.png)

![2-methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824213.png)
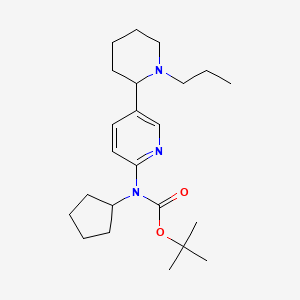
![1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester](/img/structure/B11824238.png)
